molecular formula C12H13NO3S2 B14690713 Rhodanine, 3-veratryl- CAS No. 23538-05-8

Rhodanine, 3-veratryl-

Cat. No.: B14690713
CAS No.: 23538-05-8
M. Wt: 283.4 g/mol
InChI Key: GEAXYSILQKHIOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rhodanine, 3-veratryl-, is a substituted rhodanine derivative characterized by a veratryl group (3,4-dimethoxybenzyl) at the 3-position of the heterocyclic core. Rhodanine itself is a five-membered sulfur- and nitrogen-containing heterocycle with structural formula C₃H₃NOS₂, featuring a thiocarbonylthio group (-C=S-S-) that confers reactivity and versatility in chemical modifications . The 3-veratryl substitution enhances lipophilicity and electron-withdrawing properties, which are critical for modulating biological activity and receptor binding .

Synthetic routes to 3-veratryl rhodanine often involve Knoevenagel condensation or ring-opening polymerization strategies, enabling efficient incorporation of functional groups . Its unique structure allows it to act as both a monomer and initiator in polymer chemistry, facilitating the synthesis of multifunctional macromolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

Rhodanine derivatives, including Rhodanine, 3-veratryl-, can be synthesized through various methods. One common approach involves the reaction of rhodanine with aromatic aldehydes under basic conditions to form N-substituted rhodanines . Another method involves the use of Schiff bases, where rhodanine reacts with aromatic aldehydes in a two-step reaction . These reactions typically occur at room temperature and can be performed in aqueous media, making them environmentally friendly .

Industrial Production Methods

Industrial production of rhodanine derivatives often involves multi-step synthesis processes. These methods require highly reactive functional groups and smooth reaction conditions to ensure high yields and purity . The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Rhodanine, 3-veratryl-, like other rhodanine derivatives, undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions . These reactions typically occur under mild conditions, such as room temperature and neutral pH.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted rhodanine derivatives .

Mechanism of Action

The mechanism of action of Rhodanine, 3-veratryl-, involves its interaction with various molecular targets and pathways. Rhodanine derivatives are known to inhibit enzymes like carbonic anhydrase, which plays a crucial role in pH homeostasis . The inhibition of these enzymes disrupts cellular processes, leading to the compound’s pharmacological effects. Molecular docking studies have shown that rhodanine derivatives bind to the active sites of these enzymes, further elucidating their mechanism of action .

Comparison with Similar Compounds

Structural and Functional Differences

Pharmacological and Pharmacokinetic Profiles

Table 2: Pharmacokinetic and Mechanistic Comparison

Compound Lipophilicity (logP) Half-Life (h) Metabolism Pathway Key Mechanism of Action
3-Veratryl Rhodanine 2.9 4.2 CYP3A4-mediated oxidation Bcl-2 inhibition, PI3-kinase blockade
2,4-Thiazolidinedione 1.7 16–24 Glucuronidation PPAR-γ activation
Thiohydantoin 1.5 2.8 Renal excretion Tau protein binding
  • Metabolic Stability : 3-Veratryl rhodanine’s shorter half-life (4.2 h) compared to 2,4-thiazolidinedione (16–24 h) suggests a need for structural optimization to improve bioavailability .
  • Mechanistic Specificity: While 3-veratryl rhodanine acts as a dual inhibitor of Bcl-2 and PI3-kinase, thiohydantoin derivatives lack enzyme inhibitory activity and instead serve as diagnostic probes .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3-veratryl-rhodanine derivatives with high purity?

  • Methodological Answer : Begin with veratryl aldehyde and rhodanine-3-acetic acid as precursors. Optimize reaction conditions (e.g., solvent polarity, temperature) to favor Knoevenagel condensation. Purify via column chromatography and confirm purity using HPLC. Structural validation requires NMR (¹H/¹³C) and IR spectroscopy to identify thioamide (C=S) and aromatic proton signals .

Q. How should researchers characterize the electronic and steric effects of the veratryl substituent on rhodanine's reactivity?

  • Methodological Answer : Use computational tools (e.g., DFT calculations) to map electron density distribution and steric hindrance. Compare experimental results (e.g., reaction kinetics) with computational predictions. Spectroscopic data (UV-Vis, fluorescence) can further elucidate electronic interactions .

Q. What protocols ensure reproducibility in bioactivity assays for 3-veratryl-rhodanine derivatives?

  • Methodological Answer : Standardize assay conditions (e.g., pH, temperature, solvent concentration) across replicates. Include positive controls (e.g., known kinase inhibitors for antitumor assays) and validate results with orthogonal assays (e.g., fluorescence polarization vs. enzyme-linked immunosorbent assays). Document all parameters in supplementary materials .

Q. How to design a literature review strategy for identifying gaps in rhodanine-based drug discovery?

  • Methodological Answer : Use databases like PubMed and SciFinder with search terms: "rhodanine derivatives," "kinase inhibition," and "structure-activity relationships." Filter results by date (last 10 years) and study type (experimental, not reviews). Apply the PICO framework to isolate understudied targets (e.g., Pim-2 kinase) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between in vitro and cell-based assays for 3-veratryl-rhodanine?

  • Methodological Answer : Cross-validate using isogenic cell lines (e.g., wild-type vs. kinase-overexpressing) to isolate target-specific effects. Perform pharmacokinetic studies to assess cellular uptake and metabolite interference. Use statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers .

Q. What computational strategies improve the prediction of 3-veratryl-rhodanine's binding affinity to Pim-1 kinase?

  • Methodological Answer : Combine molecular docking (AutoDock Vina) with molecular dynamics (MD) simulations (GROMACS) to assess binding stability. Validate docking poses using crystallographic data (PDB ID: 2OBJ). Apply MM-PBSA calculations to estimate free energy of binding .

Q. How to evaluate the multi-target activity of 3-veratryl-rhodanine against protozoan and cancer pathways simultaneously?

  • Methodological Answer : Design a panel of assays targeting Trypanosoma brucei (e.g., GPI anchor synthesis inhibition) and human kinases (e.g., JNK-1). Use dose-response curves (IC₅₀ values) to rank potency. Apply cheminformatics tools (e.g., SEA, SwissTargetPrediction) to predict off-target interactions .

Q. What experimental approaches validate the role of the rhodanine-thioamide group in redox modulation?

  • Methodological Answer : Conduct cyclic voltammetry to measure oxidation-reduction potentials. Compare with derivatives lacking the thioamide group. Use ESR spectroscopy to detect radical intermediates in antioxidant assays. Correlate findings with in vitro ROS scavenging activity .

Q. How to optimize 3-veratryl-rhodanine derivatives for enhanced blood-brain barrier (BBB) penetration in neurotherapeutic studies?

  • Methodological Answer : Modify logP values via substituent engineering (e.g., introducing halogen atoms). Use PAMPA-BBB assays to predict permeability. Validate with in vivo imaging (e.g., fluorescently tagged derivatives in mouse models) .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis of 3-veratryl-rhodanine?

  • Methodological Answer : Implement quality-by-design (QbD) principles: define critical process parameters (CPPs) like reaction time and catalyst loading. Use PAT (Process Analytical Technology) tools (e.g., in-line FTIR) for real-time monitoring. Characterize batches with DSC and XRD to ensure crystallinity consistency .

Properties

CAS No.

23538-05-8

Molecular Formula

C12H13NO3S2

Molecular Weight

283.4 g/mol

IUPAC Name

3-[(3,4-dimethoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C12H13NO3S2/c1-15-9-4-3-8(5-10(9)16-2)6-13-11(14)7-18-12(13)17/h3-5H,6-7H2,1-2H3

InChI Key

GEAXYSILQKHIOI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN2C(=O)CSC2=S)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.